molecular formula C10H15ClO3 B13159616 Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13159616
M. Wt: 218.68 g/mol
InChI Key: PDIUUXHLJBFGSK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound characterized by a 1-oxaspiro[2.3]hexane core. Key structural features include:

  • Substituents: A methyl ester group at position 2. A chlorine atom at position 2. An isopropyl group at position 4. The molecular formula is C₉H₁₃ClO₃ (molecular weight: 204.65 g/mol).

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-6(2)7-4-9(5-7)10(11,14-9)8(12)13-3/h6-7H,4-5H2,1-3H3

InChI Key

PDIUUXHLJBFGSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable chlorinated precursor with an isopropyl-substituted cyclohexanone derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to alter the spirocyclic structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and spirocyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following spirocyclic esters are structurally related and serve as points of comparison:

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate Not provided C₉H₁₃ClO₃ 204.65 Cl (C2), isopropyl (C5), methyl ester (C2)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 175881-34-2 C₇H₁₀O₃ 142.15 Methyl ester (C5)
Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate 1697809-56-5 C₈H₁₂O₃ 156.18 Methyl (C5), methyl ester (C2)
Key Observations:

The methyl ester at C2 is a common feature, suggesting shared synthetic pathways or metabolic stability considerations.

Molecular Weight Trends :

  • The target compound’s higher molecular weight (204.65 g/mol vs. 142.15–156.18 g/mol) reflects its additional substituents, which may influence pharmacokinetic properties like absorption and distribution.

Biological Activity

Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which includes a chloro substituent and a carboxylate functional group. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

  • Molecular Formula : C10H15ClO3
  • Molecular Weight : 218.68 g/mol
  • Structural Features : The compound features a spiro linkage that contributes to its distinct chemical properties and potential reactivity in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Isomerization : Utilizing reagents like lithium diisopropylamide to facilitate the formation of different structural isomers.
  • Epoxidation : Involves the formation of spirooxiranes from methylenecyclobutanes through specific reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related compounds, indicating potential applications for this compound. For instance, similar spirocyclic compounds have demonstrated significant inhibition against various pathogens.

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Bacillus cereus290.625 mg/mL
Streptococcus pyogenes280.75 mg/mL
Staphylococcus aureus251.25 mg/mL

These results suggest that compounds with spirocyclic structures may possess inherent antimicrobial properties, warranting further investigation into their mechanisms of action.

Neurotrophic Activity

Research into similar compounds has shown promising neurotrophic effects, particularly in enhancing neurite outgrowth in neuronal cultures. For example, studies on illicium sesquiterpenes have indicated significant neurotrophic activities that could be analogous to those of this compound:

"Enhancement of neurite outgrowth was observed at concentrations as low as 0.1 mmol/L in neuronal cultures" .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various spirocyclic compounds against a panel of microorganisms. The findings demonstrated that compounds structurally similar to this compound exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds in animal models, revealing potential benefits in mitigating neurodegenerative processes:

  • Model : Sprague-Dawley rats were treated with varying doses.
  • Outcome : Significant improvements in cognitive function and reduced oxidative stress markers were noted.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate?

Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step organic reactions. Key steps may include:

  • Carbamate protection : Use of tert-butyl carbamate (Boc) to protect reactive functional groups during spiro-ring formation, as demonstrated in analogous oxaspirohexane derivatives .
  • Cyclization : Intramolecular etherification or nucleophilic substitution to form the 1-oxaspiro[2.3]hexane core.
  • Esterification : Methyl ester introduction via reaction with methyl chloroformate or methanol under acidic conditions.
    Critical Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid ring-opening side reactions.

Basic: How can the stereochemistry and crystal structure of this compound be confirmed?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal Growth : Use slow evaporation of a saturated solution in solvents like ethyl acetate or dichloromethane .
  • Refinement : Employ SHELXL (part of the SHELX suite) for structure refinement. The program handles twinning and high-resolution data efficiently, critical for resolving spirocyclic stereochemistry .
  • Validation : Cross-validate bond lengths and angles with DFT-optimized structures (e.g., Gaussian or ORCA) to confirm accuracy .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) studies are essential:

  • Mechanistic Insights : Calculate activation energies for potential reaction pathways (e.g., SN1 vs. SN2 at the chloro-substituted carbon).
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the chlorine atom) prone to nucleophilic attack .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions and predict reaction rates in different media.

Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting or integration ratios)?

Answer:
Contradictions often arise from dynamic processes or impurities:

  • Variable Temperature NMR : Detect conformational changes (e.g., ring puckering in the spirocyclic system) that cause signal splitting .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously.
  • High-Resolution Mass Spectrometry (HRMS) : Rule out impurities by confirming molecular ion purity .
    Case Study : A ¹³C NMR signal mismatch between experimental and predicted data could indicate incorrect DFT functional selection; test hybrid functionals like B3LYP-D3 .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS : Quantify purity and detect degradation products (e.g., ester hydrolysis under acidic conditions) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, especially for the methyl ester and spirocyclic ether groups.
  • Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 1–12) to identify stability thresholds .

Advanced: How to optimize reaction conditions to minimize by-products during spiro-ring formation?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to accelerate cyclization while suppressing side reactions like dimerization .
  • Solvent Optimization : Use low-polarity solvents (e.g., toluene) to favor intramolecular reactions over intermolecular pathways.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Chlorine Handling : Use fume hoods and nitrile gloves due to potential toxicity of chloroalkanes.
  • Ester Stability : Store under inert atmosphere (N₂ or Ar) to prevent hydrolysis.
  • Waste Disposal : Follow protocols for halogenated organic waste, as outlined in safety data sheets for analogous compounds .

Advanced: How does the spirocyclic structure influence its biological activity in preliminary assays?

Answer:

  • Conformational Restriction : The spirocyclic core limits rotational freedom, potentially enhancing binding affinity to target proteins.
  • Lipophilicity : Calculate partition coefficients (LogP) to predict membrane permeability; adjust via ester or propan-2-yl substituent modifications .
  • In Vitro Testing : Screen against enzyme panels (e.g., kinases, phosphatases) to identify activity, referencing methods used for similar oxaspiro compounds .

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